molecular formula C20H22N2O2 B14978289 1H-Benzimidazole-1-ethanol, 2-cyclopropyl-alpha-[(3-methylphenoxy)methyl]- CAS No. 1018127-38-2

1H-Benzimidazole-1-ethanol, 2-cyclopropyl-alpha-[(3-methylphenoxy)methyl]-

Cat. No.: B14978289
CAS No.: 1018127-38-2
M. Wt: 322.4 g/mol
InChI Key: BXTPOAHNTWKGKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzimidazole-1-ethanol, 2-cyclopropyl-alpha-[(3-methylphenoxy)methyl]- is a complex organic compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds known for their wide range of biological activities and therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamines with various aldehydes or carboxylic acids. For 1H-Benzimidazole-1-ethanol, 2-cyclopropyl-alpha-[(3-methylphenoxy)methyl]-, the synthetic route may involve the following steps:

    Condensation Reaction: Ortho-phenylenediamine reacts with an appropriate aldehyde or carboxylic acid under acidic or basic conditions to form the benzimidazole core.

    Substitution Reaction: The benzimidazole core undergoes substitution reactions to introduce the cyclopropyl and 3-methylphenoxy groups.

    Ethanol Addition: The final step involves the addition of the ethanol group to the benzimidazole core.

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs high-yielding and efficient methods such as microwave-assisted synthesis, which significantly reduces reaction time and increases yield. Other methods include the use of metal catalysts and environmentally benign solvents to enhance the reaction efficiency and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole-1-ethanol, 2-cyclopropyl-alpha-[(3-methylphenoxy)methyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of benzimidazole derivatives.

Scientific Research Applications

1H-Benzimidazole-1-ethanol, 2-cyclopropyl-alpha-[(3-methylphenoxy)methyl]- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-1-ethanol, 2-cyclopropyl-alpha-[(3-methylphenoxy)methyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazole, 2-methyl-: Another benzimidazole derivative with similar structural features.

    1H-Benzimidazole, 2-phenyl-: Known for its biological activities and therapeutic applications.

    1H-Benzimidazole, 2-chloro-: Studied for its antimicrobial properties.

Uniqueness

1H-Benzimidazole-1-ethanol, 2-cyclopropyl-alpha-[(3-methylphenoxy)methyl]- is unique due to the presence of the cyclopropyl and 3-methylphenoxy groups, which may enhance its biological activities and therapeutic potential compared to other benzimidazole derivatives.

Properties

CAS No.

1018127-38-2

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

1-(2-cyclopropylbenzimidazol-1-yl)-3-(3-methylphenoxy)propan-2-ol

InChI

InChI=1S/C20H22N2O2/c1-14-5-4-6-17(11-14)24-13-16(23)12-22-19-8-3-2-7-18(19)21-20(22)15-9-10-15/h2-8,11,15-16,23H,9-10,12-13H2,1H3

InChI Key

BXTPOAHNTWKGKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.